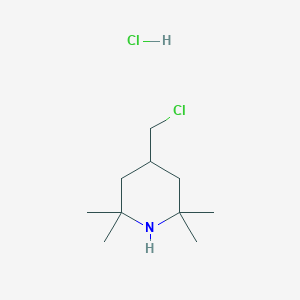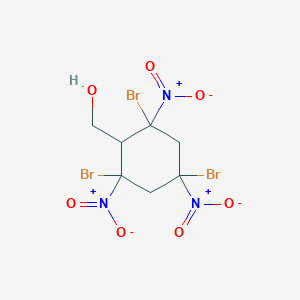
(2,4,6-Tribromo-2,4,6-trinitrocyclohexyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,6-Tribromo-2,4,6-trinitrocyclohexyl)methanol is a complex organic compound characterized by the presence of bromine and nitro groups attached to a cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Tribromo-2,4,6-trinitrocyclohexyl)methanol typically involves multi-step reactions starting from simpler organic compounds. One common method involves the bromination and nitration of cyclohexanol derivatives under controlled conditions. The reaction conditions often include the use of strong acids like nitric acid and bromine sources such as bromine water or bromine salts. The process requires careful temperature control and the use of catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced separation techniques such as distillation and crystallization is essential to purify the compound. Environmental considerations, such as the handling of bromine and nitric acid, are crucial to ensure safe and sustainable production .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4,6-Tribromo-2,4,6-trinitrocyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of nitro groups, converting them into amino groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles like hydroxide ions. The reaction conditions vary but often require specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated cyclohexanones, while reduction can produce aminated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
(2,4,6-Tribromo-2,4,6-trinitrocyclohexyl)methanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and nitro groups into other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of flame retardants and other specialty chemicals .
Mécanisme D'action
The mechanism of action of (2,4,6-Tribromo-2,4,6-trinitrocyclohexyl)methanol involves its interaction with specific molecular targets. The bromine and nitro groups can interact with biological molecules, leading to various effects such as enzyme inhibition or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Tribromo-3-hydroxybenzoic acid
- 2,4,6-Tribromoresorcinol
- 2,4,6-Tribromophenol
- 2,4,6-Tribromotoluene
Uniqueness
(2,4,6-Tribromo-2,4,6-trinitrocyclohexyl)methanol is unique due to the combination of bromine and nitro groups on a cyclohexyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
61103-61-5 |
|---|---|
Formule moléculaire |
C7H8Br3N3O7 |
Poids moléculaire |
485.87 g/mol |
Nom IUPAC |
(2,4,6-tribromo-2,4,6-trinitrocyclohexyl)methanol |
InChI |
InChI=1S/C7H8Br3N3O7/c8-5(11(15)16)2-6(9,12(17)18)4(1-14)7(10,3-5)13(19)20/h4,14H,1-3H2 |
Clé InChI |
FAOMHXKJIMYBMJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(C(C1([N+](=O)[O-])Br)CO)([N+](=O)[O-])Br)([N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14597084.png)
![N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide](/img/structure/B14597086.png)
![({2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}sulfanyl)acetonitrile](/img/structure/B14597089.png)

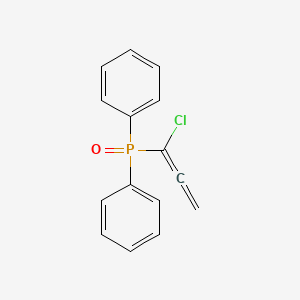
![1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene](/img/structure/B14597111.png)
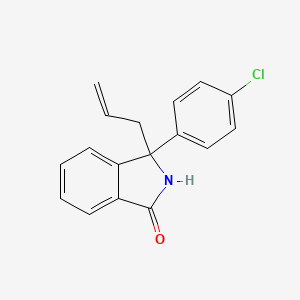



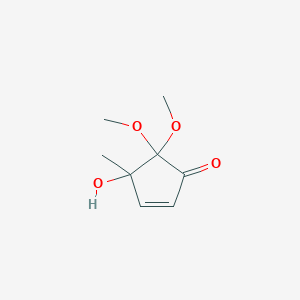
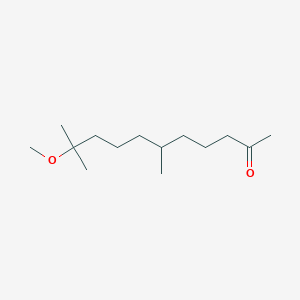
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)
